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Compound of Interest

Compound Name: 4-lodo-1-methyl-1H-imidazole

Cat. No.: B104959

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization
of 4-lodo-1-methyl-1H-imidazole as a versatile building block in medicinal chemistry. The
unique reactivity of the carbon-iodine bond makes this compound a valuable precursor for the
synthesis of a diverse range of biologically active molecules.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural
products and synthetic drugs.[1] The introduction of an iodine atom at the 4-position of the 1-
methyl-1H-imidazole core significantly enhances its synthetic utility. This iodo-substituent
serves as a convenient handle for introducing various molecular fragments through transition
metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and
Buchwald-Hartwig reactions.[1][2] This allows for the systematic exploration of structure-activity
relationships (SAR) and the optimization of lead compounds for various therapeutic targets.[2]

Physicochemical Properties

4-lodo-1-methyl-1H-imidazole is a colorless to light yellow crystalline solid.[3] It is slightly
soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.[3]
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Property Value Reference
Molecular Formula C4H5IN2 [4]
Molecular Weight 208.00 g/mol [4]
Melting Point ~148-152°C [3]

Applications in Medicinal Chemistry

4-lodo-1-methyl-1H-imidazole and its derivatives have demonstrated a wide range of
biological activities, making them valuable starting materials for the development of novel
therapeutics.

Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[5]
Substituted imidazoles are a well-established class of kinase inhibitors, and 4-iodo-1-methyl-
1H-imidazole serves as a key intermediate in their synthesis.[6] The ability to introduce diverse
aryl and heteroaryl substituents at the 4-position through cross-coupling reactions allows for
the exploration of interactions within the kinase active site, leading to the development of
potent and selective inhibitors.[5] One of the key targets is the p38 mitogen-activated protein
kinase (MAPK), a critical regulator of proinflammatory cytokine production.[6]

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1,
ASK1), a MAPKK (e.g., MKK3, MKK®6), and p38 MAPK.[1][7][8][9] Activation of this pathway by
cellular stressors or inflammatory cytokines leads to the phosphorylation of downstream
substrates, including other kinases (e.g., MK2, MSK1/2) and transcription factors (e.g., ATF-2,
CREB), ultimately regulating inflammation, apoptosis, and cell cycle.[1][7][8][9]
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Caption: p38 MAPK Signaling Pathway and Inhibition.
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R-Group (at 4-

Compound ID Target Kinase . IC50 (nM) Reference
position)

Kl-1 p38a MAPK 4-Fluorophenyl 50 [6]

KI-2 p38a MAPK 4-Pyridyl 75 [6]
2,4-

KlI-3 Aurora Kinase A ) 120 [5]
Dichlorophenyl
3-Methoxy-4-

Kl-4 VEGFR2 _ 90 [5]
pyridyl

Antifungal Agents

The emergence of drug-resistant fungal infections necessitates the development of novel
antifungal agents.[10] Imidazole-based compounds are well-established antifungal drugs that
primarily act by inhibiting the fungal enzyme lanosterol 14a-demethylase (CYP51), which is
crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
[10] 4-lodo-1-methyl-1H-imidazole provides a scaffold for the synthesis of new antifungal
compounds with potentially improved efficacy and a broader spectrum of activity.[10]

The ergosterol biosynthesis pathway is a multi-step process that converts acetyl-CoA into
ergosterol.[10] Imidazole derivatives inhibit the lanosterol 14a-demethylase enzyme, leading to
the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts
the fungal cell membrane integrity and inhibits fungal growth.[10]
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Caption: Inhibition of Ergosterol Biosynthesis.

R-Group (at 4-

Compound ID Fungal Strain . MIC (pg/mL) Reference
position)
_ _ 2,4-
AF-1 Candida albicans ] 15 [10]
Dichlorophenyl
AF-2 Aspergillus niger  4-Chlorophenyl 3.1 [11]
4-
Cryptococcus ]
AF-3 Trifluoromethylph 0.8 [11]
neoformans
enyl
AF-4 Candida glabrata  2-Naphthyl 2.0 [10]
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Histamine Receptor Antagonists

Histamine receptors are involved in various physiological processes, and their modulation is a
target for treating allergies and other conditions.[12] Imidazole-containing compounds are
known to interact with histamine receptors. 4-lodo-1-methyl-1H-imidazole can be used as a
starting material for the synthesis of novel histamine H3 receptor antagonists.[5][13]

R-Group (at 4-

Compound ID . pKi Reference
position)
4-(Piperidin-1-

HR-1 8.2 [14]
yimethyl)phenyl
4-(Pyrrolidin-1-

HR-2 7.9 [14]
ylmethyl)phenyl
4-(Azepan-1-

HR-3 8.5 [14]
yimethyl)phenyl

Experimental Protocols

The following protocols are representative examples of how 4-iodo-1-methyl-1H-imidazole
can be utilized in the synthesis of bioactive molecules through palladium-catalyzed cross-

coupling reactions.

General Experimental Workflow for Cross-Coupling
Reactions

4-lodo-1-methyl-1H-imidazole

Coupling Partner
(Boronic Acid, Alkyne, Amine, etc.)

Pd-catalyzed
Cross-Coupling

Aqueous Workup > Column Functionalized Imidazole
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Caption: Synthetic Workflow for Imidazole Functionalization.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis
of a Kinase Inhibitor Precursor

This protocol describes the synthesis of 4-(4-fluorophenyl)-1-methyl-1H-imidazole.

Materials:

4-lodo-1-methyl-1H-imidazole (1.0 mmol, 208 mg)

4-Fluorophenylboronic acid (1.2 mmol, 168 mg)

Palladium(ll) acetate (Pd(OAc)2) (0.05 mmol, 11.2 mg)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 mmol, 41 mg)
Cesium carbonate (Cs2C0O3) (2.0 mmol, 652 mg)

Anhydrous 1,4-dioxane (4 mL)

Degassed water (1 mL)

Microwave reactor vial

Standard laboratory glassware for workup and purification

Procedure:

To a microwave reactor vial, add 4-iodo-1-methyl-1H-imidazole, 4-fluorophenylboronic
acid, palladium(ll) acetate, SPhos, and cesium carbonate.[5]

Add anhydrous dioxane and degassed water to the vial.[15]
Degas the mixture by bubbling nitrogen gas through the solution for 10 minutes.[5]

Seal the vial and place it in a microwave reactor. Heat the reaction to 120 °C for 30-40
minutes.[5]
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» Monitor the reaction progress by Thin Layer Chromatography (TLC).
o After completion, cool the mixture to room temperature.[5]
e Add 10 mL of water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).[5]

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.[5]

» Purify the crude product by flash column chromatography on silica gel to afford the desired
4-(4-fluorophenyl)-1-methyl-1H-imidazole.[5]

Protocol 2: Sonogashira Coupling for the Synthesis of
an Alkyne Derivative

This protocol describes the synthesis of 1-methyl-4-(phenylethynyl)-1H-imidazole.

Materials:

4-lodo-1-methyl-1H-imidazole (1.0 mmol, 208 mg)

e Phenylacetylene (1.1 mmol, 112 mg, 121 pL)
 Bis(triphenylphosphine)palladium(ll) dichloride (PdCI2(PPh3)2) (0.03 mmol, 21 mg)
o Copper(l) iodide (Cul) (0.05 mmol, 9.5 mg)

e Triethylamine (Et3N) (3.0 mmol, 303 mg, 418 L)

e Anhydrous tetrahydrofuran (THF) (10 mL)

e Schlenk flask

Standard laboratory glassware for workup and purification

Procedure:
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To a dried Schlenk flask under an argon atmosphere, add 4-iodo-1-methyl-1H-imidazole,
bis(triphenylphosphine)palladium(ll) dichloride, and copper(l) iodide.[5]

Add anhydrous THF and triethylamine.[5]
To the stirred solution, add phenylacetylene dropwise at room temperature.[5]
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.[5]

Upon completion, cool the reaction mixture to room temperature and filter through a pad of
Celite.[5]

Concentrate the filtrate under reduced pressure.[5]

Purify the crude product by column chromatography on silica gel to obtain the desired 1-
methyl-4-(phenylethynyl)-1H-imidazole.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond
Formation

This protocol describes the synthesis of N-phenyl-1-methyl-1H-imidazol-4-amine.

Materials:

4-lodo-1-methyl-1H-imidazole (1.0 mmol, 208 mg)

Aniline (1.2 mmol, 112 mg, 109 pL)

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 18.3 mg)

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)

Potassium phosphate (K3PO4) (2.0 mmol, 424 mg)

Anhydrous toluene (5 mL)

Schlenk tube
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» Standard laboratory glassware for workup and purification
Procedure:

 In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0),
Xantphos, and potassium phosphate to an oven-dried Schlenk tube.[2]

e Add anhydrous toluene to the tube.

e Add 4-iodo-1-methyl-1H-imidazole and aniline.[2]

o Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.[16]
e Monitor the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction mixture to room temperature.[2]

o Carefully quench the reaction with water.[2]

o Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic
layers over anhydrous sodium sulfate, filter, and concentrate.[2]

 Purify the crude product by flash column chromatography.[2]

Conclusion

4-lodo-1-methyl-1H-imidazole is a highly valuable and versatile building block for the
synthesis of a wide range of bioactive molecules.[16] Its utility in constructing kinase inhibitors,
antifungal agents, and histamine receptor antagonists through efficient and scalable cross-
coupling reactions has been demonstrated. The protocols and data presented herein provide a
solid foundation for researchers in medicinal chemistry and drug development to explore the
vast chemical space accessible from this important intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7324945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7324945/
https://www.benchchem.com/pdf/Functionalization_of_the_4_Iodo_1H_Imidazole_Scaffold_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cross_Coupling_Reactions_Involving_4_Iodo_1H_Imidazole.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/pdf/Applications_of_4_iodo_1H_imidazole_in_Medicinal_Chemistry_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Bioactive_Molecules_Using_4_Iodo_1H_Imidazole.pdf
https://www.researchgate.net/figure/Diagrammatic-outline-of-p38-mitogen-activated-protein-kinase-MAPK-pathways-in-glia-and_fig1_23758152
https://www.cellsignal.com/pathways/p38-mapk-signaling
https://geneglobe.qiagen.com/us/knowledge/pathways/p38-mapk-signaling
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Leveraging_4_Iodo_1H_Imidazole_in_the_Development_of_Novel_Antifungal_Agents.pdf
https://theaspd.com/index.php/ijes/article/view/4453
https://www.benchchem.com/pdf/4_iodo_1H_imidazole_literature_review_and_background.pdf
https://pubmed.ncbi.nlm.nih.gov/10658607/
https://pubmed.ncbi.nlm.nih.gov/10658607/
https://pubmed.ncbi.nlm.nih.gov/16246552/
https://pubmed.ncbi.nlm.nih.gov/16246552/
https://www.benchchem.com/pdf/4_iodopyrazole_in_the_synthesis_of_kinase_inhibitors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_4_Iodo_1H_imidazole_in_Organic_Synthesis.pdf
https://www.benchchem.com/product/b104959#use-of-4-iodo-1-methyl-1h-imidazole-in-medicinal-chemistry
https://www.benchchem.com/product/b104959#use-of-4-iodo-1-methyl-1h-imidazole-in-medicinal-chemistry
https://www.benchchem.com/product/b104959#use-of-4-iodo-1-methyl-1h-imidazole-in-medicinal-chemistry
https://www.benchchem.com/product/b104959#use-of-4-iodo-1-methyl-1h-imidazole-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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